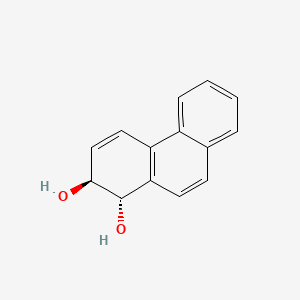
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anti-inflammatory Properties
Research indicates that (1S,2S)-1,2-dihydrophenanthrene-1,2-diol exhibits anti-inflammatory effects. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. This inhibition can potentially treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmaceutical Formulations
The compound can be incorporated into pharmaceutical formulations aimed at treating inflammation-related conditions. Specific derivatives of this compound have been developed to enhance its efficacy and bioavailability . The pharmaceutical compositions often include acceptable salts and carriers that facilitate the delivery of the active ingredient .
Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound plays a crucial role in the microbial degradation of phenanthrene and other PAHs. Microorganisms utilize this compound as an intermediate during the biodegradation process, converting it into less harmful substances. Studies have shown that bacteria can metabolize phenanthrene through dioxygenation pathways leading to the formation of dihydrodiols like this compound .
Quantitative Analysis in Environmental Samples
Recent studies have focused on quantifying dihydrodiol metabolites in human urine as proxies for PAH exposure. This approach helps assess the environmental impact of PAHs and their metabolites on human health . The analytical methods developed for this quantification demonstrate the compound's relevance in environmental monitoring.
Case Study 1: Anti-inflammatory Research
A study investigated the effects of this compound on RAW264.7 macrophages exposed to lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound. This suggests its potential as a therapeutic agent for managing chronic inflammatory conditions .
Case Study 2: Microbial Degradation Pathways
In a study examining the biodegradation pathways of phenanthrene by specific bacterial strains, it was found that this compound is a key intermediate product. The research highlighted how microbial communities utilize this compound to break down more complex PAHs into simpler metabolites that are less toxic .
Table 1: Comparison of Inflammatory Diseases Treated with Dihydrophenanthrene Derivatives
| Disease | Mechanism of Action | Reference |
|---|---|---|
| Rheumatoid Arthritis | Inhibition of NF-κB pathway | |
| Inflammatory Bowel Disease | Suppression of pro-inflammatory cytokines | |
| Osteoarthritis | Modulation of MAPK signaling |
Table 2: Biodegradation Pathways Involving (1S,2S)-Dihydrophenanthrene-1,2-diol
Eigenschaften
CAS-Nummer |
60917-41-1 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI-Schlüssel |
FZOALBNXOKAOEW-KBPBESRZSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















